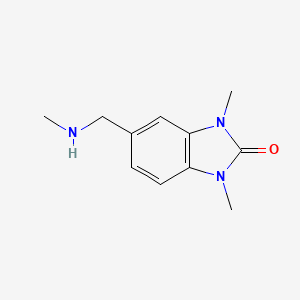

1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The provided papers discuss various benzimidazole derivatives and their synthesis, molecular structure, and potential biological activities, which can be related to the compound .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. In paper , the synthesis of pyrimido[1,2-a]benzimidazoles is described, where 2-aminobenzimidazole reacts with dimethyl acetylenedicarboxylate to form different intermediates and products through catalytic hydrogenation and other reactions. Although the exact compound "1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one" is not mentioned, the methodologies discussed could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. In paper , the crystal and molecular structure of a triazinobenzimidazole compound is determined using X-ray diffraction, which confirms the tautomeric form of the compound in the solid state. This analysis is crucial as it provides insights into the stability and reactivity of the compound, which could be extrapolated to similar benzimidazole derivatives.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including alkylation, acylation, and hydrogenation. Paper details the reactivity of pyrimido[1,2-a]benzimidazoles with different reagents, leading to the formation of various products. For instance, the reaction with methylamine results in different products depending on the temperature. These reactions highlight the chemical versatility of benzimidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. Paper mentions the antiproliferative activity of triazinobenzimidazoles against human cancer cell lines, indicating the potential medicinal applications of these compounds. Paper discusses the inhibition of dihydrofolate reductase by a triazinobenzimidazole derivative, which is a key enzyme in the folate pathway and a common target for anticancer drugs. Paper presents the synthesis of various benzimidazoles with different substituents, although they did not show significant biological activity, which is important for understanding the structure-activity relationship.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one and its derivatives are primarily used as building blocks in organic synthesis. They have been utilized in various reactions to construct novel chemical structures.

Microwave-Mediated Synthesis of Heterocycles :

- Enaminosulfones derived from benzimidazole-based compounds were employed as versatile building blocks for synthesizing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These compounds were synthesized through reactions with aminopyrazoles and aminotriazole under microwave and thermal conditions, showcasing the versatility of benzimidazole derivatives in constructing complex heterocyclic systems (Darweesh, Mekky, Salman, & Farag, 2016).

Preparation of Optically Active Amino Acid Derivatives :

- Benzimidazole derivatives were reduced and then converted to optically active amino acid derivatives, demonstrating their potential in the synthesis of complex molecules with chiral centers. These compounds were characterized using mass spectrometry and NMR spectroscopy (Hasan, Shaheen, Yunus, & Munir, 2000).

Synthesis of Antifolates :

- The synthesis of 2-amino-s-triazino[1,2-a]benzimidazoles from 2-guanidinobenzimidazoles was achieved through a ring annelation reaction, showcasing the ability to create structures with potential biological activity (Dolzhenko & Chui, 2006).

Biological and Medicinal Chemistry

1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one derivatives have shown promise in biological and medicinal applications, particularly in antimicrobial and antitubercular activities.

Antimycobacterial Activity :

- Novel pyrazol-3-one analogues containing benzimidazolone moiety were synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. The most promising compound exhibited significant activity without any cytotoxicity (Ahsan et al., 2012).

Antibacterial and Antifungal Activities :

- Benzimidazolone derivatives demonstrated substantial activity against various gram-positive, gram-negative microorganisms, and fungal strains. These findings suggest the potential of benzimidazolone derivatives in developing new antimicrobial agents (Karale, Rindhe, & Rode, 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,3-dimethyl-5-(methylaminomethyl)benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-12-7-8-4-5-9-10(6-8)14(3)11(15)13(9)2/h4-6,12H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUGXGZIXONRCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424544 |

Source

|

| Record name | 1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one | |

CAS RN |

881450-62-0 |

Source

|

| Record name | 1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)

![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)

![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)